molecular formula C23H23ClN2O5S B12472766 2-{[(4-chlorophenyl)sulfonyl]amino}-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide

2-{[(4-chlorophenyl)sulfonyl]amino}-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide

Cat. No.: B12472766
M. Wt: 475.0 g/mol
InChI Key: DKNPXZWBGCLMQS-UHFFFAOYSA-N
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Description

2-{[(4-chlorophenyl)sulfonyl]amino}-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is a complex organic compound characterized by its unique chemical structure This compound contains a benzamide core with a sulfonamide group attached to a 4-chlorophenyl ring and a 3,4-dimethoxyphenyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-chlorophenyl)sulfonyl]amino}-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the sulfonamide group: The reaction between 4-chlorobenzenesulfonyl chloride and an appropriate amine to form the sulfonamide intermediate.

    Coupling with benzamide: The sulfonamide intermediate is then coupled with a benzamide derivative under specific reaction conditions, often involving the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Introduction of the 3,4-dimethoxyphenyl ethyl group: This step involves the reaction of the benzamide intermediate with 3,4-dimethoxyphenyl ethyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-chlorophenyl)sulfonyl]amino}-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

2-{[(4-chlorophenyl)sulfonyl]amino}-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(4-chlorophenyl)sulfonyl]amino}-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-chlorophenyl)sulfonyl]amino}-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H23ClN2O5S

Molecular Weight

475.0 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide

InChI

InChI=1S/C23H23ClN2O5S/c1-30-21-12-7-16(15-22(21)31-2)13-14-25-23(27)19-5-3-4-6-20(19)26-32(28,29)18-10-8-17(24)9-11-18/h3-12,15,26H,13-14H2,1-2H3,(H,25,27)

InChI Key

DKNPXZWBGCLMQS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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